methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-(ethoxycarbonyl)aniline with methyl 1-methyl-1H-pyrazole-5-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 3-({[4-(acetoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxycarbonyl group, in particular, may influence the compound’s solubility, reactivity, and interactions with biological targets, differentiating it from similar compounds with different substituents.
Properties
IUPAC Name |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-4-24-15(21)10-5-7-11(8-6-10)17-14(20)12-9-13(16(22)23-3)19(2)18-12/h5-9H,4H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGULFIEHAENGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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